molecular formula C12H5F5O4 B2938373 5-[(Pentafluorophenoxy)methyl]-2-furoic acid CAS No. 402727-83-7

5-[(Pentafluorophenoxy)methyl]-2-furoic acid

Cat. No.: B2938373
CAS No.: 402727-83-7
M. Wt: 308.16
InChI Key: XPPWBHFKFCPHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Pentafluorophenoxy)methyl]-2-furoic acid is a chemical compound with the molecular formula C12H5F5O4 and a molecular weight of 308.158 g/mol It is characterized by the presence of a furoic acid moiety linked to a pentafluorophenoxy group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pentafluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 5-hydroxymethyl-2-furoic acid with pentafluorophenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

5-Hydroxymethyl-2-furoic acid+PentafluorophenolBase5-[(Pentafluorophenoxy)methyl]-2-furoic acid\text{5-Hydroxymethyl-2-furoic acid} + \text{Pentafluorophenol} \xrightarrow{\text{Base}} \text{this compound} 5-Hydroxymethyl-2-furoic acid+PentafluorophenolBase​5-[(Pentafluorophenoxy)methyl]-2-furoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Pentafluorophenoxy)methyl]-2-furoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pentafluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Pentafluorophenoxy)methyl]-2-furoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(Pentafluorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The pentafluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The furoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Trifluoromethyl)phenoxy]-2-furoic acid
  • 5-[(Difluorophenoxy)methyl]-2-furoic acid
  • 5-[(Pentafluorophenoxy)methyl]-2-thiophene carboxylic acid

Uniqueness

5-[(Pentafluorophenoxy)methyl]-2-furoic acid is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity.

Properties

IUPAC Name

5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5O4/c13-6-7(14)9(16)11(10(17)8(6)15)20-3-4-1-2-5(21-4)12(18)19/h1-2H,3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPWBHFKFCPHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.